molecular formula C12H7Cl2F3 B3042233 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene CAS No. 537033-71-9

1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene

Cat. No.: B3042233
CAS No.: 537033-71-9
M. Wt: 279.08 g/mol
InChI Key: LLJDVCQMPBCWRQ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis and applications of TFMP and its derivatives have been extensively studied . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to contribute to their unique physicochemical properties . The combination of the fluorine atom and the pyridine moiety in these compounds is believed to be responsible for their biological activities .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied, depending on the specific derivative and the conditions under which the reactions take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives vary depending on the specific derivative . These properties are influenced by the presence of the trifluoromethyl group and the pyridine moiety .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

While specific safety and hazard information for “1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene” was not found, it’s important to note that chemical compounds should always be handled with appropriate safety precautions. For example, some compounds may cause burns of eyes, skin, and mucous membranes .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

1,6-dichloro-7-methyl-3-(trifluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3/c1-6-2-9-7(4-10(6)13)3-8(5-11(9)14)12(15,16)17/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJDVCQMPBCWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2C=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene
Reactant of Route 2
1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene
Reactant of Route 3
1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene
Reactant of Route 4
1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene
Reactant of Route 5
1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene
Reactant of Route 6
1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene

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